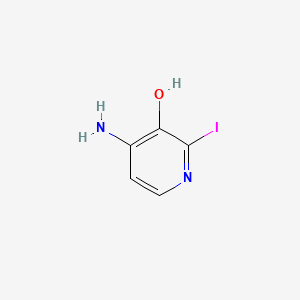

4-Amino-2-iodopyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-iodopyridin-3-ol is a chemical compound with the molecular formula C5H5IN2O and a molecular weight of 236.01 g/mol It is a halogenated heterocycle, specifically an iodinated pyridine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-iodopyridin-3-ol typically involves the iodination of 4-Aminopyridin-3-ol. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination of the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-iodopyridin-3-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-Amino-2-azidopyridin-3-ol or 4-Amino-2-cyanopyridin-3-ol can be formed.

Oxidation Products: Oxidation can yield compounds like 4-Nitro-2-iodopyridin-3-ol.

Reduction Products: Reduction can lead to the formation of 4-Aminopyridin-3-ol or other deiodinated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 4-Amino-2-iodopyridin-3-ol may serve as a lead compound for developing new cancer therapies. Its structural features allow it to interact with specific biological targets involved in cell proliferation and survival pathways. For instance, similar compounds have been shown to inhibit KIF18A, a protein crucial for mitotic spindle assembly, thereby potentially hindering cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent investigations have pointed to the potential neuroprotective effects of this compound. It has been suggested that modifications to its structure could enhance its ability to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound and its derivatives possess multiple bioactivities:

| Activity | Description |

|---|---|

| Anticancer | Inhibits proteins involved in cancer cell proliferation (e.g., KIF18A) |

| Antimicrobial | Exhibits activity against various bacterial and fungal strains |

| Neuroprotective | Potentially protects against oxidative stress-related neuronal damage |

| Anti-inflammatory | May reduce inflammation in various biological models |

| Antioxidant | Demonstrates significant antioxidant properties in vitro |

Industrial Applications

Agricultural Uses

The compound's biological activity extends to agricultural applications where it can be utilized as a plant growth regulator or an antimicrobial agent to protect crops from pathogens. This is particularly relevant in developing sustainable agricultural practices that minimize chemical pesticide use.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its reactivity allows for various modifications that can lead to the formation of new compounds with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at a leading pharmaceutical institution explored the efficacy of this compound derivatives against cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells .

Case Study 2: Neuroprotection

In another research project, the neuroprotective effects of this compound were assessed using an animal model of Alzheimer’s disease. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to untreated controls .

Wirkmechanismus

The mechanism of action of 4-Amino-2-iodopyridin-3-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Iodopyridin-4-ol

- 5-Iodopyridin-3-ol

- 2-Chloro-3-iodopyridin-4-amine

Uniqueness

4-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and an iodine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific synthetic and research applications .

Biologische Aktivität

4-Amino-2-iodopyridin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name: this compound

- CAS Number: 1171919-81-5

- Molecular Formula: C5H5IN2O

- Molar Mass: 236.01 g/mol

- Structure: Chemical Structure

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting growth and proliferation. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research suggests that it can inhibit specific enzymes involved in cancer cell proliferation, such as monoamine oxidase, which is implicated in neurotransmitter metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of cell membranes |

| Anticancer | Inhibition of tumor growth | Enzyme inhibition (e.g., monoamine oxidase) |

| Neuromuscular | Enhancement of neurotransmitter release | Blocking potassium channels |

The biological activity of this compound is largely attributed to its structural features:

- Iodine Atom : The presence of iodine enhances the compound's lipophilicity, facilitating better interaction with biological membranes and targets.

- Amino Group : This group can form hydrogen bonds, stabilizing interactions with enzymes and receptors.

- Pyridine Ring : The aromatic nature allows for π-stacking interactions with nucleic acids and proteins, influencing various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. The results indicated a potential for developing new antimicrobial agents based on this compound .

Case Study 2: Cancer Cell Proliferation

In a separate investigation, researchers examined the effects of this compound on human colon cancer cell lines (HT29 and SW620). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 10 µM. This study highlighted its potential as a lead compound for further development in cancer therapy.

Eigenschaften

IUPAC Name |

4-amino-2-iodopyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCZXTKPQSVQCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.